1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutan-1-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methoxyethyl group, an oxadiazole ring, a piperidine ring, and a phenylbutanone group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Unfortunately, without more specific information or a detailed synthesis procedure, it’s difficult to provide an accurate analysis of its molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Biological Evaluation and Drug Discovery
Scientists continue to explore the biological activity of piperidine-containing compounds. This specific compound’s pharmacological potential warrants investigation. Researchers assess its interactions with biological targets, such as receptors, enzymes, and ion channels. High-throughput screening and computational methods aid in identifying potential drug candidates.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use and how much is currently known about it. If it’s a novel compound, initial research might focus on characterizing its physical and chemical properties, determining its reactivity, and investigating potential uses .
properties
IUPAC Name |
1-[4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-4-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-25-15-12-18-21-20(26-22-18)17-10-13-23(14-11-17)19(24)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,17H,5,8-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITLUYWGFGGBHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2CCN(CC2)C(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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